1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide
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Overview
Description
1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide is a heterocyclic organic compound that features a thiazole ring and a pyridinium ion. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the pyridinium ion enhances the compound’s solubility and reactivity, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with pyridine-1-ium iodide in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the pyridinium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted thiazole and pyridinium compounds.
Scientific Research Applications
1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyridinium ion enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The compound may also induce oxidative stress in cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide is unique due to its combination of a thiazole ring and a pyridinium ion. This combination enhances its solubility, reactivity, and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
896713-22-7 |
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Molecular Formula |
C11H11IN2OS |
Molecular Weight |
346.19 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide |
InChI |
InChI=1S/C11H11N2OS.HI/c1-9-8-15-11(12-9)10(14)7-13-5-3-2-4-6-13;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
PJSLZBMRCRLALN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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